1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

For ANDA-ready analytical data and method validation, only the certified 4-fluoro positional isomer guarantees specificity. This ≥98% reference standard (Prasugrel Impurity 16/17) is supplied with a comprehensive characterization package—COA, HPLC, NMR, MS—ensuring your impurity profiling withstands regulatory scrutiny. Generic cyclopropyl benzyl ketones compromise chromatographic resolution and data defensibility. Procure with confidence: optional ISO 17034 accreditation provides full traceability, directly supporting your CMC submissions and QC workflows.

Molecular Formula C11H11FO
Molecular Weight 178.2 g/mol
CAS No. 1071842-61-9
Cat. No. B116892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-(4-fluorophenyl)ethanone
CAS1071842-61-9
Synonyms1-Cyclopropyl-2-(4-fluorophenyl)ethanone
Molecular FormulaC11H11FO
Molecular Weight178.2 g/mol
Structural Identifiers
SMILESC1CC1C(=O)CC2=CC=C(C=C2)F
InChIInChI=1S/C11H11FO/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9H,3-4,7H2
InChIKeyYMSQEGGMZUPCFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-2-(4-fluorophenyl)ethanone (CAS 1071842-61-9) for Scientific Procurement: Baseline Chemical Properties and Regulatory Classification


1-Cyclopropyl-2-(4-fluorophenyl)ethanone (CAS 1071842-61-9), also known as Cyclopropyl 4-Fluorobenzyl Ketone, is a cyclopropyl ethanone derivative with the molecular formula C₁₁H₁₁FO and molecular weight 178.20 g/mol [1]. It is primarily recognized in pharmaceutical and analytical chemistry as Prasugrel Impurity 16/17, a process-related impurity of the antiplatelet agent Prasugrel [2]. Its core structure consists of a cyclopropyl ketone linked via a methylene bridge to a para-fluorophenyl moiety [1]. Computed physicochemical properties include a density of 1.192±0.06 g/cm³ (20 °C), a boiling point of 258.1±15.0 °C, and very low aqueous solubility (0.17 g/L at 25 °C) [3].

1-Cyclopropyl-2-(4-fluorophenyl)ethanone: Why Analytical and Synthetic Applications Demand Product-Specific Verification


In scientific workflows, generic substitution of cyclopropyl aryl ketones is precluded by the stringent demands of their primary applications. For pharmaceutical analysis, this compound functions as a certified reference standard (e.g., Prasugrel Impurity 16/17), where its identity, purity, and characterization data are directly tied to regulatory compliance for Abbreviated New Drug Applications (ANDA) and method validation (AMV) [1]. Substituting a non-certified or differently characterized analog—such as the 2-fluoro or 3-fluoro positional isomers—would invalidate analytical method specificity and quantitation, as these isomers exhibit distinct chromatographic retention times and mass spectral fragmentation patterns . Similarly, in synthetic chemistry, its role as a key intermediate in the preparation of p-Fluoro Prasugrel (F595875) necessitates the precise 4-fluoro substitution pattern to ensure correct downstream product formation, rendering generic cyclopropyl benzyl ketones unsuitable . Furthermore, vendor specifications for purity (≥95% to 98%) and storage conditions (2–8°C, dry) directly impact experimental reproducibility, and deviations can introduce confounding variables in both analytical and preparative procedures .

Procurement-Relevant Quantitative Differentiation of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone: Comparative Evidence Against Structural Analogs and Alternative Sources


Commercial Purity Grade Comparison: 1-Cyclopropyl-2-(4-fluorophenyl)ethanone vs. Typical Bulk Chemical Specifications

Commercially available 1-Cyclopropyl-2-(4-fluorophenyl)ethanone is consistently supplied at high purity grades, with multiple vendors specifying ≥98% purity as determined by HPLC . This is contrasted with a lower purity threshold (Min. 95%) also observed in the market . For applications requiring stringent impurity profiling, such as pharmaceutical reference standard use, the 98% grade offers a quantifiable advantage by reducing the potential for interfering background signals in HPLC-UV or LC-MS analyses. The selection of a ≥98% HPLC-grade product directly supports compliance with regulatory guidelines for method validation, where high-purity standards are essential for establishing accurate system suitability and specificity parameters [1].

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Regulatory Compliance and Documentation: Certified Reference Standard vs. Research-Grade Chemical Supply

When procured as a certified reference standard (e.g., Prasugrel Impurity 16/17), 1-Cyclopropyl-2-(4-fluorophenyl)ethanone is supplied with comprehensive characterization data compliant with regulatory guidelines, including COA, HNMR, MS, HPLC, and optionally CNMR, IR, UV, TGA, and qNMR spectra [1]. This is in stark contrast to generic research-grade material, which may only be provided with a basic Certificate of Analysis (COA) or limited purity data . The certified reference standard documentation is explicitly intended for use in Abbreviated New Drug Application (ANDA) submissions, analytical method development, and quality control (QC) applications [1][2]. Furthermore, some vendors supply this compound under ISO 17034 accreditation, ensuring metrological traceability and certified purity values, which is a requirement for reference standards used in regulated pharmaceutical testing [3].

Pharmaceutical Analysis Regulatory Affairs Method Validation (AMV)

Positional Isomer Selectivity: Analytical Differentiation of 4-Fluoro Substitution vs. 2-Fluoro and 3-Fluoro Analogs

The precise substitution pattern of the fluorine atom on the phenyl ring is a critical differentiator for both synthetic and analytical applications. The target compound (4-fluoro substitution) serves as a specific intermediate for p-Fluoro Prasugrel and is designated as a distinct Prasugrel impurity [1]. Its positional isomers, namely 1-cyclopropyl-2-(2-fluorophenyl)ethanone and 1-cyclopropyl-2-(3-fluorophenyl)ethanone (Cyclopropyl 3-Fluorobenzyl Ketone) , are structurally distinct chemical entities with unique CAS numbers, physical properties, and chromatographic behavior. While direct head-to-head analytical data (e.g., relative retention times) comparing all three isomers is not publicly available in a single source, the fundamental principle of chromatographic separation dictates that these positional isomers will exhibit different retention times on standard reversed-phase HPLC columns due to variations in their electronic distribution and dipole moments, which is crucial for accurate impurity profiling in Prasugrel drug substance analysis .

Organic Synthesis Analytical Method Development Pharmaceutical Impurity Profiling

Physicochemical Characterization: Solubility and Melting Point Data for Formulation and Analytical Method Development

Quantitative physicochemical data for 1-Cyclopropyl-2-(4-fluorophenyl)ethanone are available from both computational predictions and experimental measurements. The computed aqueous solubility is 0.17 g/L at 25 °C , and the experimental melting point is reported as 43-45 °C [1]. These values provide a baseline for solubility-limited assays or formulation development. In contrast, public data for the positional isomers (2-fluoro and 3-fluoro) are less comprehensive, with solubility and melting point data not being readily accessible from standard chemical databases [2]. This data availability gap makes the 4-fluoro derivative a more predictable choice for analytical method development, where knowledge of solubility in common organic solvents (e.g., DMSO, DCM, Methanol) is essential for preparing stock solutions [3].

Pre-formulation Studies Analytical Method Development Physicochemical Characterization

1-Cyclopropyl-2-(4-fluorophenyl)ethanone: Optimal Application Scenarios for Research and Industrial Procurement


Pharmaceutical Reference Standard for Prasugrel Impurity Profiling and Regulatory Submission

This compound is the optimal choice as a certified reference standard for the identification, quantification, and control of Prasugrel Impurity 16/17 in drug substances and finished products. Its procurement with a comprehensive characterization package (COA, NMR, MS, HPLC) and, in some cases, ISO 17034 accreditation, directly supports ANDA submissions, analytical method validation (AMV), and quality control (QC) workflows [1]. The high purity (≥98% HPLC) minimizes interference in chromatographic analysis, and the detailed documentation ensures compliance with regulatory expectations for impurity reference standards . Substituting a non-certified or lower-purity analog would jeopardize the defensibility of analytical data in a regulatory review .

Key Intermediate in the Synthesis of p-Fluoro Prasugrel (F595875) and Related Analogs

In medicinal chemistry and process research, 1-Cyclopropyl-2-(4-fluorophenyl)ethanone serves as a crucial building block for the preparation of p-Fluoro Prasugrel and other cyclopropyl-containing pharmaceutical candidates [1]. The defined 4-fluoro substitution pattern is essential for the correct structural outcome of the final product, and the compound's well-characterized physicochemical properties (e.g., solubility in DCM, DMSO, and methanol) facilitate its use in various synthetic transformations . Procuring a high-purity grade (≥98%) ensures that side reactions from impurities are minimized, leading to higher yields and simpler purification of the target molecule .

Analytical Method Development and Validation for Positional Isomer Separation in Prasugrel and Related APIs

This compound is essential for developing robust HPLC and LC-MS methods to separate and quantify the 4-fluoro positional isomer from its 2-fluoro and 3-fluoro analogs, which may also arise as impurities during the synthesis of Prasugrel and related thienopyridine derivatives [1]. The availability of detailed characterization data, including retention time information from vendors or literature, allows for the establishment of system suitability criteria for specificity . The well-documented solubility of the compound in common HPLC mobile phase solvents further aids in method development .

In Vitro Pharmacology Assays for Structure-Activity Relationship (SAR) Studies on Cyclopropyl Ketone Scaffolds

Although not a primary focus of existing literature, this compound may be utilized as a tool compound in in vitro assays to explore the biological effects of the cyclopropyl 4-fluorophenyl ketone pharmacophore. Its computed LogP (XLogP3-AA of 2.1) and hydrogen bond acceptor count (2) indicate moderate lipophilicity and potential for interaction with biological targets [1]. The compound's purity and characterization data ensure that any observed biological activity can be reliably attributed to the target structure, rather than to unknown impurities .

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